molecular formula C12H12N2S B12925160 [(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-36-1

[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12925160
CAS No.: 61021-36-1
M. Wt: 216.30 g/mol
InChI Key: WUQQXGYSOGNLRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-ethyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the thioacetonitrile moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for scientific research .

Properties

CAS No.

61021-36-1

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C12H12N2S/c1-2-14-9-12(15-8-7-13)10-5-3-4-6-11(10)14/h3-6,9H,2,8H2,1H3

InChI Key

WUQQXGYSOGNLRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

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